molecular formula C9H7NO2S B2565041 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid CAS No. 72078-42-3

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2565041
CAS No.: 72078-42-3
M. Wt: 193.22
InChI Key: ANHBXSDONFXAEI-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both thiophene and pyrrole rings These structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrole .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the thiophene or pyrrole rings react with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene or pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar in structure but lacks the pyrrole ring.

    Pyrrole-2-carboxylic acid: Similar in structure but lacks the thiophene ring.

    5-(Furan-3-yl)-1H-pyrrole-2-carboxylic acid: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of both thiophene and pyrrole rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHBXSDONFXAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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